6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid

DHODH inhibition regioisomer nicotinic acid derivatives

6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid (CAS 1355200-27-9) is a synthetic heterocyclic compound belonging to the amino nicotinic/isonicotinic acid derivative class. Its structure combines a tetrahydroquinoline moiety with a 4-methylnicotinic acid core.

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
Cat. No. B11848731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C(=O)O)N2CCCC3=CC=CC=C32
InChIInChI=1S/C16H16N2O2/c1-11-9-15(17-10-13(11)16(19)20)18-8-4-6-12-5-2-3-7-14(12)18/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,19,20)
InChIKeyWKEDDWKKEIRDGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid – Chemical Identity, Class, and Baseline Procurement Profile


6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid (CAS 1355200-27-9) is a synthetic heterocyclic compound belonging to the amino nicotinic/isonicotinic acid derivative class. Its structure combines a tetrahydroquinoline moiety with a 4-methylnicotinic acid core . Patents disclose this scaffold as a dihydroorotate dehydrogenase (DHODH) inhibitor [1]. Vendors list a molecular formula of C16H16N2O2, a molecular weight of 268.31 g/mol, and commercially available purities of 97–98% with batch-specific QC (NMR, HPLC, GC) . The compound is primarily sourced for pharmaceutical R&D and quality control applications.

Why Simple In-Class Substitution of 6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic Acid Fails Without Quantitative Data


Amino nicotinic acid derivatives are not functionally interchangeable. The position of the methyl substituent on the pyridine ring (4-methyl vs. 5-methyl vs. 6-methyl) and the nature of the fused heterocycle (tetrahydroquinoline vs. tetrahydroisoquinoline vs. julolidine) critically modulate DHODH inhibitory potency and pharmacokinetic properties [1]. Even among tetrahydroquinoline-containing analogs, minor structural modifications lead to large differences in IC50 values, cellular activity, and in vivo efficacy [1]. Without direct, quantitative comparator data, substituting 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid with a close analog risks unpredictable loss of target engagement and functional activity.

6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic Acid – Quantitative Comparator Evidence for Scientific Selection


Structural Differentiation from the 5-Methyl Regioisomer Shapes DHODH Binding

The 4-methyl substitution pattern on the nicotinic acid core distinguishes this compound from the 5-methyl regioisomer (CAS 1355236-82-6). In the DHODH inhibitor patent family, regioisomeric variation on the pyridine ring leads to distinct IC50 values against human DHODH. While specific IC50 values for the 4-methyl analog are not publicly disclosed, the patent teaches that the 4-methyl configuration produces a unique spatial orientation of the tetrahydroquinoline group relative to the catalytic site, resulting in a different inhibitory profile compared to 5-methyl or 6-methyl congeners [1].

DHODH inhibition regioisomer nicotinic acid derivatives

Tetrahydroquinoline vs. Tetrahydroisoquinoline Scaffold Comparison

6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid incorporates a tetrahydroquinoline (THQ) group, whereas the close analog 6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid (CAS 1355224-80-4) contains a tetrahydroisoquinoline (THIQ) moiety. This single-atom ring expansion from a six-membered to a seven-membered ring shifts the nitrogen position and profoundly alters the conformational landscape of the inhibitor. Patent data indicate that THQ and THIQ series exhibit divergent DHODH IC50 values and cellular antiproliferative activities [1].

scaffold hopping DHODH inhibitor tetrahydroquinoline

Commercially Verified Purity and Batch-to-Batch Consistency

Reputable vendors provide 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid at a standard purity of 97–98%, with batch-specific certificates of analysis including NMR, HPLC, and GC data . In contrast, the 5-methyl regioisomer and other analogs are often listed at lower standard purities (≥95%) or without comprehensive QC documentation. This difference is critical for reproducible enzymatic assays and lead optimization studies where impurity profiles can confound IC50 measurements.

quality control analytical chemistry procurement specification

Priority Application Scenarios for 6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic Acid Based on Verified Differentiation


DHODH Inhibitor Lead Optimization with Regioisomeric Selectivity Requirements

Medicinal chemistry teams developing DHODH inhibitors for autoimmune or oncology indications should select the 4-methyl regioisomer to maintain the specific binding orientation described in the Almirall patent series. Using the 5-methyl or 6-methyl analog will introduce regioisomeric uncertainty in SAR tables, potentially derailing lead optimization [1].

Scaffold-Focused SAR Studies Differentiating Tetrahydroquinoline from Tetrahydroisoquinoline Series

When investigating how the saturated nitrogen heterocycle size affects DHODH binding kinetics, researchers must procure the precise tetrahydroquinoline derivative rather than the readily available tetrahydroisoquinoline analog, as the two scaffolds produce non-interchangeable potency profiles [1].

Biological Assay Requiring High-Purity, Fully Characterized DHODH Probe Compound

For enzymatic and cellular assays where impurity-driven false positives or potency shifts are unacceptable, the 97–98% purity grade with multi-method batch QC provides the reproducibility required for publication-quality data and translational pharmacology [1].

Quote Request

Request a Quote for 6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.